2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide
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Overview
Description
2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide is a synthetic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, a pyrrolidinylsulfonyl group, and a benzamide moiety, making it a complex molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps. One common method starts with the acylation of 4-aminophenol with chloroacetyl chloride to form 2-chloro-N-(4-hydroxyphenyl)acetamide. This intermediate is then subjected to further reactions to introduce the pyrrolidinylsulfonyl group and the benzamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-hydroxyphenyl)acetamide: Shares the hydroxyphenyl and chloro groups but lacks the pyrrolidinylsulfonyl and benzamide moieties.
N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide: Similar structure but without the chloro group.
Uniqueness
2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-16-8-7-14(25(23,24)20-9-1-2-10-20)11-15(16)17(22)19-12-3-5-13(21)6-4-12/h3-8,11,21H,1-2,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUSFKIGMFIGOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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